molecular formula C11H17N2O6P B016031 p-Nitrophenylphosphorylcholine CAS No. 21064-69-7

p-Nitrophenylphosphorylcholine

Cat. No. B016031
CAS RN: 21064-69-7
M. Wt: 304.24 g/mol
InChI Key: NAIXASFEPQPICN-UHFFFAOYSA-N
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Description

P-Nitrophenylphosphorylcholine (p-NPPC) is a chromogenic substrate that is used to measure phospholipase C (PLC) activity . Hydrolysis of p-NPPC by PLC results in the liberation of p-nitrophenol, which can be measured at 405 nm at pH 7.2-7.5 .


Physical And Chemical Properties Analysis

P-NPPC has a molecular weight of 304.24 g/mol . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .

Scientific Research Applications

Phospholipase C (PLC) Activity Measurement

p-Nitrophenylphosphorylcholine is a chromogenic substrate that is used to measure phospholipase C (PLC) activity . Hydrolysis of p-nitrophenylphosphorylcholine by PLC results in the liberation of p-nitrophenol, which can be measured at 405 nm at pH 7.2-7.5 .

Lipid Biochemistry Research

This compound is used in the research area of lipid biochemistry . It plays a crucial role in the study of glycerophospholipids and phospholipases .

Enzyme Activity Studies

p-Nitrophenylphosphorylcholine is used in enzyme activity studies . It can be used to understand the behavior and characteristics of various enzymes.

Labeling and Detection

It is used in labeling and detection studies . The compound’s unique properties make it useful in these areas.

Studies of Bacterial Toxins

p-Nitrophenylphosphorylcholine has been used in studies of bacterial toxins, such as those produced by Pseudomonas aeruginosa . These studies help in understanding the mechanisms of bacterial pathogenesis.

Studies of Clostridium Toxins

This compound has been used in studies of toxins produced by Clostridium species . These studies contribute to our understanding of the pathogenesis of diseases caused by these bacteria.

Mechanism of Action

Target of Action

The primary target of p-Nitrophenylphosphorylcholine is Phospholipase C (PLC) . PLC is an enzyme that plays a crucial role in lipid metabolism and signal transduction pathways .

Mode of Action

p-Nitrophenylphosphorylcholine acts as a chromogenic substrate for PLC . When hydrolyzed by PLC, it liberates p-nitrophenol . This interaction can be measured at 405 nm at pH 7.2-7.5, providing a method to assay PLC activity .

Biochemical Pathways

The hydrolysis of p-Nitrophenylphosphorylcholine by PLC is a key step in the phosphoinositide pathway . This pathway is involved in the production of secondary messengers that regulate various cellular processes .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The hydrolysis of p-Nitrophenylphosphorylcholine by PLC results in the liberation of p-nitrophenol . This can be measured spectrophotometrically, providing a quantitative readout of PLC activity . Therefore, the primary molecular effect of p-Nitrophenylphosphorylcholine’s action is the production of p-nitrophenol.

Action Environment

The action, efficacy, and stability of p-Nitrophenylphosphorylcholine can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis reaction catalyzed by PLC . Additionally, the compound’s stability may be affected by storage conditions

properties

IUPAC Name

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXASFEPQPICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401781
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenylphosphorylcholine

CAS RN

21064-69-7
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of p-Nitrophenylphosphorylcholine (p-NPPC) in scientific research?

A: p-NPPC serves as a chromogenic substrate for detecting and characterizing phospholipase C (PLC) activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] PLC enzymes cleave p-NPPC, releasing p-nitrophenol, which can be easily detected spectrophotometrically due to its yellow color. This allows researchers to quantify PLC activity in various biological samples.

Q2: How does p-NPPC interact with PLC, and what are the downstream effects of this interaction?

A: p-NPPC acts as a substrate analog for the natural substrate of PLC, phosphatidylcholine. [, ] Upon binding to the enzyme's active site, PLC hydrolyzes the phosphodiester bond in p-NPPC, releasing p-nitrophenol and phosphorylcholine. [, ] This hydrolysis reaction is the basis for the colorimetric detection of PLC activity.

Q3: What are the structural characteristics of p-NPPC?

A3:

  • Spectroscopic Data:
    • UV-Vis: p-nitrophenol released upon hydrolysis absorbs strongly at 405 nm. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Are there other enzymes besides PLC that can hydrolyze p-NPPC?

A: Yes, research has shown that some alkaline phosphatases and phosphodiesterases can also hydrolyze p-NPPC. [, , , ] This emphasizes the importance of using appropriate controls and considering the potential activity of other enzymes when interpreting experimental results using p-NPPC.

Q5: How does the structure of p-NPPC relate to its activity as a PLC substrate?

A: The phosphorylcholine moiety of p-NPPC mimics the polar head group of phosphatidylcholine, the natural substrate of PLC. This structural similarity enables p-NPPC to bind to the enzyme's active site. [, ] The p-nitrophenyl group acts as a chromogenic reporter, allowing for easy detection of the hydrolysis product.

Q6: Has p-NPPC been used to study PLC from various organisms?

A: Yes, p-NPPC has been extensively used to investigate PLC activity in a diverse range of organisms, including bacteria like Pseudomonas aeruginosa [, , , ], Legionella pneumophila [, ], and Clostridium botulinum [], as well as fungi like Aspergillus fumigatus [] and Candida albicans []. This highlights its broad applicability in studying PLC across different species.

Q7: Are there any known issues or limitations associated with using p-NPPC as a PLC substrate?

A7: While p-NPPC is a widely used and valuable tool for PLC research, there are some limitations to consider:

  • Specificity: As mentioned earlier, p-NPPC can be hydrolyzed by enzymes other than PLC, potentially leading to inaccurate interpretations if not properly controlled. [, , , ]
  • Artificial Substrate: p-NPPC is a synthetic substrate and may not perfectly mimic the natural substrate's interactions with the enzyme. [, ]

Q8: Are there any alternative substrates to p-NPPC for studying PLC activity?

A8: Researchers have explored other substrates for studying PLC activity, including:

  • Naturally-occurring phospholipids: Using the enzyme's natural substrate, such as phosphatidylcholine, can provide more physiologically relevant information but requires more complex detection methods. []

Q9: Beyond its use as a substrate, are there other applications of p-NPPC in research?

A: p-NPPC has been explored in affinity chromatography for purifying C-reactive protein, which exhibits binding affinity for phosphorylcholine. [] This application highlights the versatility of p-NPPC as a research tool.

Q10: What is the historical significance of p-NPPC in PLC research?

A: The introduction of p-NPPC as a substrate significantly advanced PLC research by providing a simple, sensitive, and quantitative method for measuring enzyme activity. [] This facilitated the identification, purification, and characterization of PLCs from various organisms, contributing substantially to our understanding of these important enzymes.

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